molecular formula C9H9N3O2 B14802766 5-(3-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid

5-(3-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B14802766
M. Wt: 191.19 g/mol
InChI Key: YVPMGPMGTFJSEI-UHFFFAOYSA-N
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Description

5-(3-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1H-pyrazole-4-carbaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Esters or amides, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(3-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but often include interactions with proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

5-(5-methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-6(4-10-12-5)7-2-3-8(11-7)9(13)14/h2-4,11H,1H3,(H,10,12)(H,13,14)

InChI Key

YVPMGPMGTFJSEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CC=C(N2)C(=O)O

Origin of Product

United States

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